Reduced Lipophilicity vs. Benzyl Analog Improves Drug-Likeness
The target compound exhibits a computed XLogP3 of 2.4, compared to 2.7 for the corresponding benzyl analog (tert-butyl 4-(benzylamino)piperidine-1-carboxylate, CAS 206273-87-2) [1][2]. The Δ = –0.3 log unit reduction indicates moderately lower lipophilicity, which is associated with improved aqueous solubility and reduced risk of off-target binding.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.4 |
| Comparator Or Baseline | tert-Butyl 4-(benzylamino)piperidine-1-carboxylate (CAS 206273-87-2), XLogP3 = 2.7 |
| Quantified Difference | Δ = –0.3 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Lower lipophilicity can enhance oral bioavailability and reduce promiscuous off-target interactions, making the target compound a more attractive starting point for lead optimization.
- [1] PubChem. Compound Summary for CID 53256209, tert-Butyl 4-(4-cyanobenzylamino)piperidine-1-carboxylate. https://pubchem.ncbi.nlm.nih.gov/compound/53256209 View Source
- [2] PubChem. Compound Summary for CID 15380687, tert-Butyl 4-(benzylamino)piperidine-1-carboxylate. https://pubchem.ncbi.nlm.nih.gov/compound/15380687 View Source
